molecular formula C20H24ClN B1664910 Amitriptyline hydrochloride CAS No. 549-18-8

Amitriptyline hydrochloride

Cat. No. B1664910
CAS RN: 549-18-8
M. Wt: 313.9 g/mol
InChI Key: KFYRPLNVJVHZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amitriptyline hydrochloride, also known as Elavil, is a tricyclic antidepressant drug that has been used for decades to treat depression, anxiety, and other psychological disorders. It is a synthetic compound that is metabolized by the liver and excreted through the kidneys. It has been found to be effective in treating a wide range of mental health issues, from depression to obsessive-compulsive disorder. It is also used to treat chronic pain, and can be used as an adjunct to other treatments for chronic pain.

Scientific Research Applications

Amitriptyline hydrochloride is used in a variety of scientific research applications. In vivo, it is used to study the effects of antidepressants on the central nervous system, as well as to study the effects of drugs on behavior. In vitro, it is used to study the effects of antidepressants on cell cultures, as well as to study the effects of drugs on enzymes.

Mechanism Of Action

Amitriptyline hydrochloride works by blocking the reuptake of certain neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of mood. It also blocks the reuptake of certain hormones, such as dopamine, which are involved in the regulation of energy levels.

Biological Activity

Amitriptyline hydrochloride has been found to possess both antidepressant and anxiolytic activity, as well as anticonvulsant activity. It is also known to possess anti-inflammatory, anti-cancer, and anti-diarrheal properties.

Biochemical And Physiological Effects

Amitriptyline hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which can lead to improved mood and reduced anxiety. It has also been found to increase the levels of dopamine, which can lead to improved energy levels.

Advantages And Limitations For Lab Experiments

Amitriptyline hydrochloride has a variety of advantages and limitations for lab experiments. It is a relatively safe compound to use, and it is easy to acquire in large quantities. It is also relatively inexpensive, which makes it a cost-effective choice for many experiments. However, it is important to note that it is not a very stable compound, and it can degrade quickly if not stored properly.

Future Directions

Amitriptyline hydrochloride has a variety of potential future directions. It has been found to have potential as an anti-inflammatory, anti-cancer, and anti-diarrheal agent, and further research could be done to determine its efficacy in these areas. It has also been found to be effective in treating chronic pain, and further research could be done to determine its efficacy in this area. Additionally, further research could be done to explore the potential of amitriptyline hydrochloride as an adjunct to other treatments for chronic pain. Furthermore, further research could be done to explore the potential of amitriptyline hydrochloride as a treatment for other mental health issues, such as bipolar disorder, schizophrenia, and post-traumatic stress disorder. Finally, further research could be done to explore the potential of amitriptyline hydrochloride as a treatment for addiction.

properties

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYRPLNVJVHZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50-48-6 (Parent)
Record name Amitriptyline hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9033187
Record name Amitriptyline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9033187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855970
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Amitriptyline hydrochloride

CAS RN

549-18-8
Record name Amitriptyline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amitriptyline hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amitriptyline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amitriptyline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amitriptyline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amitriptyline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9033187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amitriptyline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.150
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMITRIPTYLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26LUD4JO9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amitriptyline hydrochloride
Reactant of Route 2
Reactant of Route 2
Amitriptyline hydrochloride
Reactant of Route 3
Reactant of Route 3
Amitriptyline hydrochloride
Reactant of Route 4
Reactant of Route 4
Amitriptyline hydrochloride
Reactant of Route 5
Reactant of Route 5
Amitriptyline hydrochloride
Reactant of Route 6
Reactant of Route 6
Amitriptyline hydrochloride

Citations

For This Compound
5,180
Citations
KW Blessel, BC Rudy, BZ Senkowski - Analytical Profiles of Drug …, 1974 - Elsevier
Publisher Summary Amitriptyline hydrochloride is 10, 11-dihydro-N,Ndimethyl-5H-dibenzo [ a, d ] cycloheptene-∆ 5 , γ -propylamine hydrochloride. Amitriptyline hydrochloride is an …
Number of citations: 14 www.sciencedirect.com
A Mandal, C Sinha, AK Jena, S Ghosh… - Brazilian Journal of …, 2010 - SciELO Brasil
… The antidepressant drug amitriptyline hydrochloride was obtained in a … amitriptyline hydrochloride (0, 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, 200 µg/mL). Amitriptyline hydrochloride …
Number of citations: 53 www.scielo.br
RH Manzo, ME Olivera, GL Amidon, VP Shah… - Journal of …, 2006 - Elsevier
… dosage forms containing amitriptyline hydrochloride are reviewed… Literature data indicates that amitriptyline hydrochloride is a … and consequently amitriptyline hydrochloride could not be …
Number of citations: 73 www.sciencedirect.com
S Patel, NJ Patel - Indian Journal of Pharmaceutical Sciences, 2009 - ncbi.nlm.nih.gov
… The linearity was found to be in the range of 50-600 and 20-240 ng/spot for amitriptyline hydrochloride and chlordiazepoxide, respectively. The methods were successively applied to …
Number of citations: 41 www.ncbi.nlm.nih.gov
RM El-Nashar, NTA Ghani, AA Bioumy - Microchemical Journal, 2004 - Elsevier
New plastic membrane electrodes for amitriptyline hydrochloride (AmCl) based on amitriptylinium phosphotungstate (Am-PTA); amitriptylinium phosphomolybdate (Am-PMA) and a …
Number of citations: 43 www.sciencedirect.com
AB Khan, FA Wani, N Dohare, M Parray… - Journal of Chemical & …, 2017 - ACS Publications
… In the present work the mixed micellization behavior of amitriptyline hydrochloride (AMT) with cetyltrimethylammonium bromide (CTAB) at different mole fractions in the presence of 1-…
Number of citations: 30 pubs.acs.org
MA Rub, AZ Naqvi - The Journal of Physical Chemistry B, 2010 - ACS Publications
The micellization of amphiphilic drug amitriptyline hydrochloride (AMT, an antidepressant) and conventional as well as gemini surfactants has been studied conductometrically in pure …
Number of citations: 127 pubs.acs.org
RP Enever, ALW Po, E Shotton - Journal of pharmaceutical sciences, 1977 - Elsevier
… The procedure was repeated with amitriptyline hydrochloride solutions of 0.2,0.4,0.6,0.8,1.2, … amitriptyline hydrochloride concentration. The test solutions of amitriptyline hydrochloride …
Number of citations: 21 www.sciencedirect.com
SK Gupta, J Shah, D Guinta… - The Journal of Clinical …, 1998 - Wiley Online Library
The pharmacokinetics and pharmacodynamics of amitriptyline hydrochloride after oral administration of an OROS osmotic system, which provides controlled drug delivery, and an …
Number of citations: 18 accp1.onlinelibrary.wiley.com
F Khan, MS Sheikh, MA Rub, N Azum… - Journal of Molecular …, 2016 - Elsevier
… Up to now, there is no proficient technique to overturn the effects of amitriptyline hydrochloride drug overdose; hence, it is the objective drug for the researches accounted here. AMT has …
Number of citations: 75 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.